Propanoic acid, 2-methyl-, 1,3-bis(acetyloxy)-11-diazo-2,3,4,5,10,11-hexahydro-4,9-dihydroxy-2-methyl-5,11-dioxo-1H-benzo(b)fluoren-2-yl ester, (1R-(1-alpha,2-alpha,3-beta,4-alpha))-
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Overview
Description
FL-120A is a synthetic compound known for its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of FL-120A involves a series of chemical reactions starting from basic organic compounds. The principal method of its preparation consists of the catalytic isomerization of tetrafluoroethane-β-sultone. The sultone is obtained by reacting tetrafluoroethylene with sulfur trioxide at elevated temperatures and pressures . The reaction conditions are carefully controlled to prevent spontaneous polymerization, which can be hazardous.
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized to ensure high yield and purity. This involves using stabilizers like triethylamine to maintain the reaction conditions and prevent unwanted side reactions. The process is scaled up using large reactors and continuous flow systems to meet industrial demands .
Chemical Reactions Analysis
Types of Reactions
FL-120A undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form different oxides.
Reduction: It can be reduced under specific conditions to yield reduced forms.
Substitution: It can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride are used.
Substitution: Halogens and other nucleophiles are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, while substitution can result in halogenated derivatives.
Scientific Research Applications
FL-120A has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: It is studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of advanced materials and as a catalyst in chemical processes
Mechanism of Action
The mechanism of action of FL-120A involves its interaction with specific molecular targets and pathways. It can inhibit nucleic acid synthesis, disrupt cytoplasmic membrane function, and interfere with energy metabolism in cells . These actions make it a potent compound with various biological effects.
Comparison with Similar Compounds
FL-120A is compared with other similar compounds, such as kinamycin derivatives. These compounds share structural similarities but differ in their specific chemical properties and biological activities . The unique aspects of FL-120A include its specific reaction pathways and the types of products it forms, which distinguish it from other related compounds.
List of Similar Compounds
- Kinamycin A
- Kinamycin B
- Kinamycin C
- Kinamycin D
Conclusion
FL-120A is a versatile compound with significant potential in various fields of scientific research. Its unique chemical properties and wide range of applications make it a valuable subject of study for chemists, biologists, and industrial researchers alike.
Properties
CAS No. |
156429-10-6 |
---|---|
Molecular Formula |
C26H24N2O10 |
Molecular Weight |
524.5 g/mol |
IUPAC Name |
[(1R,2R,3R,4S)-1,3-diacetyloxy-11-diazo-4,9-dihydroxy-2-methyl-5,10-dioxo-3,4-dihydro-1H-benzo[b]fluoren-2-yl] 2-methylpropanoate |
InChI |
InChI=1S/C26H24N2O10/c1-9(2)25(35)38-26(5)23(36-10(3)29)18-16(22(34)24(26)37-11(4)30)15-17(19(18)28-27)21(33)14-12(20(15)32)7-6-8-13(14)31/h6-9,22-24,31,34H,1-5H3/t22-,23+,24+,26+/m0/s1 |
InChI Key |
ZTAVSQVTZIBGBH-POMLREGLSA-N |
Isomeric SMILES |
CC(C)C(=O)O[C@]1([C@@H]([C@H](C2=C([C@H]1OC(=O)C)C(=[N+]=[N-])C3=C2C(=O)C4=C(C3=O)C(=CC=C4)O)O)OC(=O)C)C |
Canonical SMILES |
CC(C)C(=O)OC1(C(C(C2=C(C1OC(=O)C)C(=[N+]=[N-])C3=C2C(=O)C4=C(C3=O)C(=CC=C4)O)O)OC(=O)C)C |
Origin of Product |
United States |
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